molecular formula C21H18N2O2 B6006138 N'-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE

N'-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE

Cat. No.: B6006138
M. Wt: 330.4 g/mol
InChI Key: MOQSZZSTUZVQNG-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 2-hydroxynaphthalene-1-carbaldehyde and 2-phenylcyclopropane-1-carbohydrazide.

Preparation Methods

The synthesis of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the following steps:

Scientific Research Applications

N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with biological targets such as enzymes and microbial cell walls. The compound’s azomethine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s hydrophobic and hydrophilic regions allow it to interact with microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:

The uniqueness of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20-11-10-15-8-4-5-9-16(15)19(20)13-22-23-21(25)18-12-17(18)14-6-2-1-3-7-14/h1-11,13,17-18,24H,12H2,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQSZZSTUZVQNG-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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